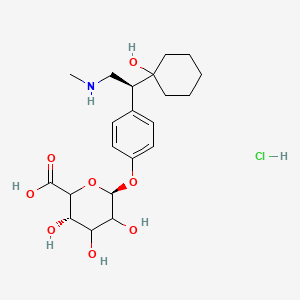

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

Description

Systematic Nomenclature and Synonyms

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is systematically named as (2S,3S,4S,5R)-6-[4-(2-amino-1-(1-hydroxycyclohexyl)ethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid hydrochloride . Key synonyms include:

Molecular Formula and Weight Analysis

The molecular formula is C₂₁H₃₂ClNO₈ , with a molecular weight of 461.90 g/mol . The weight calculation is derived as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 21 | 12.01 | 252.21 |

| H | 32 | 1.008 | 32.26 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 8 | 16.00 | 128.00 |

| Total | 461.93 |

Minor discrepancies in reported weights (e.g., 461.9 vs. 461.93) arise from isotopic variations or rounding conventions .

Stereochemical Configuration and Isomeric Forms

The compound exists as a racemic mixture (rac), indicating equal proportions of R- and S-enantiomers at the chiral center of the venlafaxine-derived moiety . The glucuronide component adopts a β-D-configuration , evidenced by the trans-orientation of the glycosidic bond (axial C1–O linkage) in its pyranose ring . Key stereochemical features include:

- Cyclohexanol group : Equatorial hydroxyl orientation due to chair conformation stabilization.

- Glucuronic acid : β-anomeric configuration confirmed via NMR coupling constants (J₁,₂ ≈ 7–8 Hz) .

No diastereomers are reported for the hydrochloride salt form, as the counterion does not influence stereochemistry .

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported in public databases. However, conformational insights are inferred from related glucuronides:

- Glucuronic acid ring : Adopts a ^4C₁ chair conformation, with hydroxyl groups equatorial to minimize steric strain .

- Cyclohexyl group : Prefers a chair conformation, stabilizing the hydroxyl group in an axial position .

- Phenoxy linkage : The aryl group lies perpendicular to the glucuronide plane, minimizing π-π interactions .

Computational models (e.g., density functional theory) predict a solvent-accessible surface area of ~450 Ų, suggesting moderate hydrophilicity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Representative ^1H NMR (500 MHz, D₂O) peaks:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20–1.80 | m | 10H | Cyclohexyl CH₂ |

| 2.90 | s | 3H | N-CH₃ |

| 3.30–3.80 | m | 5H | Glucuronide H2–H6 |

| 4.90 | d (J = 7.5 Hz) | 1H | Anomeric H1 |

| 6.80–7.20 | m | 4H | Aromatic H |

^13C NMR (125 MHz, D₂O) highlights:

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (Positive Mode) : m/z 425.2 [M-Cl]⁺ (calc. 425.21).

- Fragmentation :

- m/z 278.2: Loss of glucuronic acid (C₆H₉O₆).

- m/z 121.1: Methoxyphenyl fragment .

Properties

CAS No. |

1021933-99-2 |

|---|---|

Molecular Formula |

C21H31NO8 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1 |

InChI Key |

UDNAJOOLWIWCAW-SQBZNDFJSA-N |

SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Isomeric SMILES |

CNCC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Synonyms |

4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; |

Origin of Product |

United States |

Preparation Methods

Single-Step Hydrogenation of Cyano Intermediate

A novel single-step process for synthesizing N-desmethylvenlafaxine, a precursor to N,O-didesmethyl venlafaxine, involves the hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (cyano intermediate) in the presence of alkylamines and transition metal catalysts. This method circumvents traditional methylation steps, eliminating impurities associated with formaldehyde-based reagents.

Reaction Conditions:

-

Catalysts: Palladium on carbon (10–50 wt%) or palladium on alumina (5–10 wt%).

-

Alkylamines: Dimethylamine hydrochloride (for venlafaxine) or monomethylamine hydrochloride (for N-desmethylvenlafaxine).

The reaction achieves 30–89% conversion to the target compound, depending on catalyst loading and amine stoichiometry. For example, using 10% palladium on carbon with dimethylamine hydrochloride yields venlafaxine, while substituting monomethylamine hydrochloride produces N-desmethylvenlafaxine.

Glucuronidation of N,O-Didesmethyl Venlafaxine

Glucuronidation involves conjugating the aglycone with glucuronic acid to enhance water solubility for renal excretion. While metabolic studies often employ enzymatic methods, synthetic glucuronidation is achieved through chemical activation.

Chemical Glucuronidation Strategies

The glucuronide moiety is introduced using activated glucuronic acid donors, such as tri-O-acetyl-glucuronyl trichloroacetimidate, under acidic conditions. Key steps include:

-

Activation: The aglycone’s hydroxyl group reacts with the trichloroacetimidate donor in dichloromethane.

-

Deprotection: Acidic hydrolysis (e.g., HCl in methanol) removes acetyl groups, yielding the free glucuronide.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Optimization Parameters:

-

Temperature: 0–25°C to prevent β-glucuronidase-mediated hydrolysis.

-

Catalysts: Lewis acids (e.g., BF3·Et2O) enhance reaction efficiency.

Data Tables: Synthesis Conditions and Outcomes

Table 1: Hydrogenation Conditions for N-Desmethylvenlafaxine Synthesis

| Catalyst | Amine Reagent | Solvent | H₂ Pressure | Conversion (%) |

|---|---|---|---|---|

| 10% Pd/C | Monomethylamine HCl | Methanol | 1 atm | 68 |

| 5% Pd/Al₂O₃ | Monomethylamine HCl | Methanol | 2 atm | 72 |

| 10% Pd/C | Dimethylamine HCl | Methanol | 1 atm | 81 |

Table 2: Glucuronidation Reaction Parameters

| Donor | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Tri-O-acetyl-glucuronyl trichloroacetimidate | BF3·Et2O | 0°C | 58 |

| Methyl glucuronate | HCl (gas) | 25°C | 42 |

Purification and Characterization

Purification:

-

Liquid-Liquid Extraction: Ethyl acetate washes remove unreacted starting materials.

-

Chromatography: Silica gel chromatography resolves glucuronide diastereomers.

Analytical Methods:

Chemical Reactions Analysis

Types of Reactions

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Scientific Research Applications

Pharmacokinetics and Metabolism

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is primarily formed through the glucuronidation of venlafaxine, mediated by UDP-glucuronosyltransferase enzymes such as UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. This metabolic pathway is significant for understanding drug interactions and individual variability in drug response due to genetic polymorphisms affecting these enzymes .

Therapeutic Monitoring

Research has shown that measuring levels of this compound can aid in therapeutic drug monitoring. Its presence in urine can indicate compliance and help assess the pharmacological effects of venlafaxine therapy .

Drug Interaction Studies

The compound's metabolic pathway is less likely to interact with drugs that affect the CYP2D6 pathway, which is crucial for clinicians when prescribing venlafaxine alongside other medications . Studies have demonstrated that co-administration with drugs like indinavir does not significantly alter the pharmacokinetics of venlafaxine or its metabolites, making it a safer option in polypharmacy settings .

Clinical Trials

Clinical studies have utilized this compound to evaluate its efficacy and safety profile in patients with major depressive disorder. An open-label Phase IV study indicated that patients treated with venlafaxine exhibited significant improvement in depressive symptoms, correlating with metabolite levels .

Case Study 1: Efficacy in Major Depressive Disorder

An eight-week open-label study evaluated the remission rates of outpatients treated with venlafaxine. The study highlighted the importance of monitoring this compound levels to predict treatment outcomes effectively .

Case Study 2: Pharmacokinetic Variability

A study assessing pharmacokinetic variability found that genetic differences in UGT enzyme activity significantly impacted the metabolism of venlafaxine to its glucuronide metabolite. This variability underscores the necessity for personalized medicine approaches when prescribing SNRIs like venlafaxine .

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminals, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its interaction with the serotonin and norepinephrine transporters. The compound also has a weak inhibitory effect on dopamine reuptake .

Comparison with Similar Compounds

Similar Compounds

O-desmethylvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties.

N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.

Desvenlafaxine: The active metabolite of Venlafaxine, used as an antidepressant

Uniqueness

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is unique due to its specific metabolic pathway involving both O-demethylation and N-demethylation followed by glucuronidation. This makes it distinct from other metabolites of Venlafaxine, which typically undergo only one type of demethylation .

Biological Activity

N,O-Didesmethyl-(rac-venlafaxine) glucuronide hydrochloride is a synthetic derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. This compound represents an important active metabolite in the metabolic pathway of venlafaxine, influencing its pharmacological effects and therapeutic efficacy.

- Chemical Name : this compound

- CAS Number : 1346598-87-5

- Molecular Formula : CHClNO

The compound is characterized by the presence of glucuronic acid, which enhances its solubility and bioavailability compared to its parent compound, venlafaxine.

This compound acts as a metabolite of venlafaxine, contributing to its pharmacological profile. The primary mechanism involves the inhibition of serotonin and norepinephrine reuptake through interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET). This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Pharmacokinetics

The pharmacokinetic profile of N,O-didesmethyl-(rac-venlafaxine) indicates that it undergoes extensive metabolism primarily via UDP-glucuronosyltransferases (UGTs), leading to its glucuronidated form. Studies show that the glucuronidation process significantly affects the drug's half-life and overall bioavailability.

| Parameter | Value |

|---|---|

| Half-life | 5–11 hours |

| Bioavailability | 40–45% |

| Peak Plasma Concentration (Cmax) | 200–300 ng/mL |

Clinical Implications

Research indicates that variations in metabolic pathways can influence individual responses to venlafaxine and its metabolites. Specifically, genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19) can lead to altered metabolism rates, impacting therapeutic outcomes and side effect profiles.

Case Studies

- Study on CYP2D6 Phenotypes : A study involving 94 postmortem cases highlighted significant differences in metabolic ratios of venlafaxine metabolites based on CYP2D6 genotypes. Poor metabolizers exhibited lower levels of O-desmethylvenlafaxine (ODV), while extensive metabolizers showed higher concentrations, correlating with clinical efficacy and side effects .

- Therapeutic Drug Monitoring : A cohort study assessed the plasma levels of venlafaxine and its metabolites among patients undergoing treatment for depression. It was found that patients with higher levels of N,O-didesmethyl-(rac-venlafaxine) exhibited improved response rates compared to those with lower levels, suggesting a potential role for this metabolite in therapeutic monitoring .

Q & A

Q. What analytical methods are recommended for identifying N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride in biological matrices?

To identify this metabolite, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Reference standards (e.g., rac-N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide, C20H29NO8) are critical for method validation . Automated on-line solid-phase extraction (e.g., PROSPEKT systems) can enhance sensitivity and reproducibility, as demonstrated in studies of similar glucuronides like SN-38 glucuronide . Ensure calibration curves are validated against certified reference materials to minimize matrix effects.

Q. What enzymatic pathways are involved in the formation of this glucuronide metabolite?

The compound is formed via glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) isoforms. While direct evidence for the specific UGT isoform responsible is limited, studies on analogous compounds (e.g., silodosin glucuronide) suggest UGT2B7 as a potential candidate . In vitro assays using human liver microsomes or recombinant UGT enzymes are recommended to confirm isoform specificity.

Q. How can researchers quantify interindividual variability in the metabolism of this compound?

Population pharmacokinetic studies should account for covariates such as UGT polymorphisms, renal function, and hepatic impairment. For example, urinary excretion rates (70% in urine for desipramine glucuronide ) and plasma half-life data (e.g., 30–81 minutes for naloxone glucuronide ) can be modeled using nonlinear mixed-effects software (e.g., NONMEM). Correct analyte concentrations for urinary creatinine to reduce variability .

Advanced Research Questions

Q. What experimental design considerations are critical for pharmacokinetic studies of this metabolite?

- Sampling Strategy: Collect serial blood/urine samples over ≥5 half-lives to capture elimination phases. For glucuronides with short half-lives (e.g., clemizole glucuronide: 0.15 hours in mice ), frequent early sampling is essential.

- Covariate Analysis: Include genotyping for UGT variants (e.g., UGT2B7*2) and measure renal function (eGFR) to explain variability.

- Metabolite Stability: Assess pH-dependent hydrolysis in urine, as glucuronides like acetaminophen glucuronide may degrade under acidic conditions .

Q. How can enantiomeric resolution challenges be addressed for the racemic form of this compound?

Chiral separation techniques, such as chiral stationary phase HPLC or capillary electrophoresis, are required. For example, rac-enterolactone-O-glucuronide diastereomers were resolved using chiral columns . Method optimization should include mobile phase composition (e.g., β-cyclodextrin additives) and temperature control to improve peak resolution.

Q. What are the key parameters for validating analytical methods for this glucuronide?

- Specificity: Ensure no interference from parent drug (venlafaxine hydrochloride) or other metabolites (e.g., O-desmethylvenlafaxine) .

- Precision/Accuracy: Intra- and inter-day CVs should be <15%, with recovery rates ≥80% for spiked samples.

- Stability: Evaluate freeze-thaw cycles, short-term storage (4°C), and long-term storage (-80°C) using protocols similar to those for SN-38 glucuronide .

Q. How can researchers mitigate the impact of enzyme polymorphisms on metabolic studies?

- In Vitro Models: Use hepatocytes or microsomes from donors with defined UGT genotypes.

- PBPK Modeling: Incorporate genotype-specific enzyme activity data into physiologically based pharmacokinetic models to predict in vivo behavior .

- Cohort Stratification: In clinical trials, stratify participants by UGT2B7 genotype to assess metabolite exposure differences.

Q. What are the implications of glucuronide instability in experimental workflows?

Glucuronides are prone to enzymatic or chemical hydrolysis. To prevent degradation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.